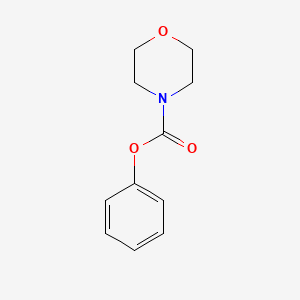
Phenyl morpholine-4-carboxylate
Overview
Description
Phenyl morpholine-4-carboxylate (PMC) is a chemical compound that has been studied for its potential applications in a variety of scientific and medical research. PMC has been found to be an effective and efficient reagent for a number of biochemical and physiological processes, and its use has become increasingly popular in laboratory experiments.
Scientific Research Applications
Antibacterial and Antifungal Properties
Phenyl morpholine derivatives have demonstrated significant potential in antimicrobial applications. For instance, 4-(Phenylsulfonyl) morpholine, a sulfonamide with a morpholine group, exhibits antimicrobial and modulating activity against various standard and multi-resistant strains of bacteria and fungi, such as Staphylococcus aureus and Candida species (Oliveira et al., 2015). Similarly, Schiff bases of 4-(4-aminophenyl)-morpholine have shown potent antimicrobial activity against a range of bacterial and fungal organisms (Panneerselvam et al., 2005).
Antitumor Activity
Compounds incorporating phenyl morpholine exhibit significant antitumor properties. A study on 3-amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide revealed its ability to inhibit the proliferation of cancer cell lines, including A549 and BGC-823 (Ji et al., 2018). This highlights the potential of phenyl morpholine derivatives in oncological treatments.
Parkinson's Disease Treatment
Phenyl morpholine derivatives have been evaluated for their potential in treating Parkinson's disease. The compound 3-(2-amino-6-phenylpyrimidin-4-yl)phenyl morpholine-4-carboxylate demonstrated promising affinities as a dual adenosine A1 and A2A receptor antagonist, suggesting its utility in Parkinson's disease therapy (Robinson et al., 2016).
Antihypertensive and Antiarrhythmic Effects
A para-hydroxy[bis(ortho-morpholinylmethyl)]phenyl-1,4-DHP compound, a phenyl morpholine derivative, exhibited notable antihypertensive and antiarrhythmic properties. This compound's efficacy, along with its physicochemical properties, were assessed, showcasing its potential in cardiovascular disease treatment (Abrego et al., 2010).
Synthesis and Structural Analysis
The synthesis and structural analysis of phenyl morpholine derivatives have been a significant focus of research. For instance, studies have detailed the crystal structure of various compounds, such as 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate, providing insights into their molecular configurations (Ambekar et al., 2014). Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
Safety and Hazards
Properties
IUPAC Name |
phenyl morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(12-6-8-14-9-7-12)15-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWBBVZRYSQHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312631 | |
| Record name | phenyl morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201038 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
69630-20-2 | |
| Record name | NSC259715 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenyl morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


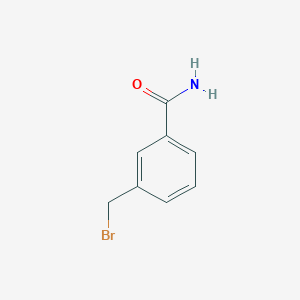

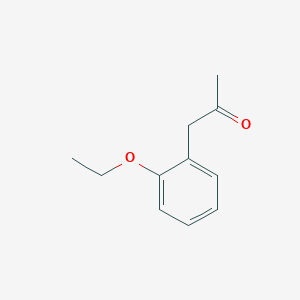
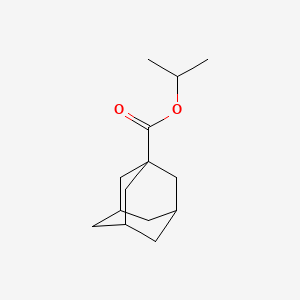

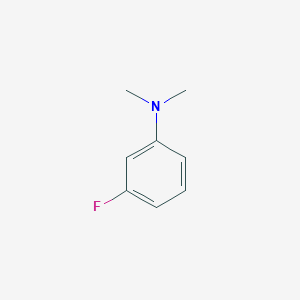


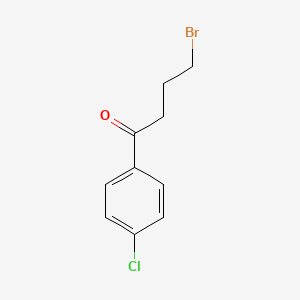
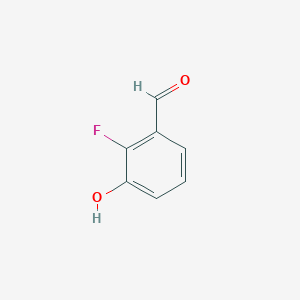
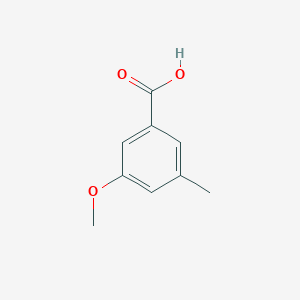
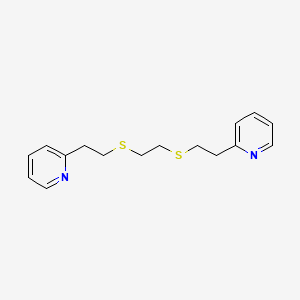

![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)
